2-Isopropyl-thiazolidine-4-carboxylic acid methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

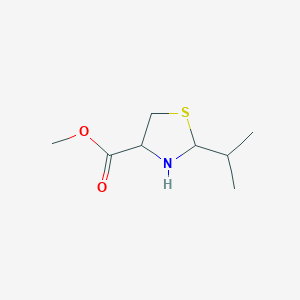

2-Isopropyl-thiazolidine-4-carboxylic acid methyl ester is a heterocyclic compound featuring a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, known for their diverse biological activities and applications in medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-thiazolidine-4-carboxylic acid methyl ester typically involves the reaction of isopropylamine with thiazolidine-4-carboxylic acid, followed by esterification with methanol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts to improve yield and selectivity. Green chemistry approaches, such as the use of water as a solvent and recyclable catalysts, are also being explored to make the process more environmentally friendly .

Análisis De Reacciones Químicas

Types of Reactions: 2-Isopropyl-thiazolidine-4-carboxylic acid methyl ester can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiazolidine compounds.

Aplicaciones Científicas De Investigación

Biological Applications

Antimicrobial Activity:

Research indicates that 2-Isopropyl-thiazolidine-4-carboxylic acid methyl ester exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, suggesting its potential use in developing new antimicrobial agents.

Antioxidant Properties:

The compound has been shown to modulate oxidative stress pathways, which contributes to its antioxidant capabilities. It effectively reduces intracellular reactive oxygen species (ROS) levels, enhancing cellular defense mechanisms against oxidative damage .

Neuroprotective Effects:

Preliminary studies suggest that this compound may possess neuroprotective properties. It has been investigated for its potential role in protecting neuronal cells from damage due to oxidative stress and inflammation, which is particularly relevant in neurodegenerative diseases such as Alzheimer's .

Medicinal Applications

Therapeutic Potential:

The compound is being explored for its anti-inflammatory effects, which could make it valuable in treating conditions characterized by chronic inflammation. Its mechanism involves the inhibition of pro-inflammatory cytokines and modulation of immune response pathways.

Drug Development:

As a building block in medicinal chemistry, this compound serves as a precursor for synthesizing more complex pharmaceutical compounds. Its unique structural features allow for modifications that can enhance the pharmacological profiles of new drugs .

Industrial Applications

Catalysis:

In industrial chemistry, this compound is utilized as a catalyst in various chemical reactions due to its ability to form coordination complexes with metal ions. This property can influence reaction rates and selectivity, making it valuable in synthetic organic chemistry.

Material Science:

The compound's unique properties enable its application in developing new materials with specific functionalities. Research is ongoing into its use in polymers and other advanced materials that require specific chemical characteristics.

Case Studies

Mecanismo De Acción

The mechanism of action of 2-Isopropyl-thiazolidine-4-carboxylic acid methyl ester involves its interaction with various molecular targets. The sulfur and nitrogen atoms in the thiazolidine ring can form coordination complexes with metal ions, influencing enzymatic activities and cellular processes. The compound can also modulate oxidative stress pathways, contributing to its antioxidant properties .

Comparación Con Compuestos Similares

Thiazolidine-4-carboxylic acid: Shares the thiazolidine ring but lacks the isopropyl and ester groups.

Thiazolidine-2,4-dione: Contains a similar ring structure but with different functional groups.

2-Methyl-thiazolidine-4-carboxylic acid: Similar structure with a methyl group instead of an isopropyl group

Uniqueness: 2-Isopropyl-thiazolidine-4-carboxylic acid methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological membranes .

Actividad Biológica

2-Isopropyl-thiazolidine-4-carboxylic acid methyl ester (also known as 2-Isopropyl-1,3-thiazolidine-4-carboxylic acid methyl ester) is a compound of significant interest due to its diverse biological activities. This article reviews the biochemical properties, mechanisms of action, and various biological effects associated with this compound, supported by relevant data and case studies.

The compound exhibits a variety of biochemical interactions, particularly with enzymes and proteins. Notably, it acts as an inhibitor of cysteine proteases by forming a covalent bond with the active site cysteine residue. This interaction is facilitated by the thiazolidine ring structure, which serves as a reactive site for nucleophilic attack .

| Property | Description |

|---|---|

| Enzyme Interaction | Inhibits cysteine proteases |

| Reactive Site | Thiazolidine ring facilitates nucleophilic attack |

| Cellular Effects | Modulates oxidative stress and apoptosis signaling pathways |

| Metabolic Pathways | Involved in sulfur metabolism; can be oxidized to sulfoxides and sulfones |

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymes : The compound inhibits cysteine proteases, leading to the inactivation of these enzymes and subsequent alterations in cellular processes.

- Modulation of Gene Expression : It affects transcription factors such as NF-κB, influencing inflammatory responses and gene expression related to oxidative stress .

- Antioxidant Activity : The compound interacts with glutathione and other antioxidants, impacting the redox state of cells and enhancing cellular defenses against oxidative damage .

Cellular Effects

Research indicates that this compound influences various cell types:

- Oxidative Stress Reduction : It has been shown to reduce intracellular reactive oxygen species (ROS) levels, thereby protecting cells from oxidative damage .

- Influence on Cell Signaling : The compound modulates key signaling pathways, including those involving NF-κB and MAPKs, which are critical for inflammation and apoptosis .

Case Study 1: Antioxidant Properties

A study observed that treatment with this compound significantly enhanced the growth of trophozoites while reducing ROS levels in culture environments. This suggests a protective role against oxidative stress .

Case Study 2: Inhibition of Cysteine Proteases

In vitro studies demonstrated that this compound effectively inhibited cysteine proteases at micromolar concentrations, leading to altered cellular metabolism and function. Prolonged exposure resulted in sustained inhibition, indicating potential therapeutic applications in conditions where cysteine protease activity is dysregulated .

Dosage Effects

The biological activity of the compound is dose-dependent:

- Low Doses : Show beneficial effects such as reduced oxidative stress.

- High Doses : Can lead to toxicity, including hepatotoxicity and nephrotoxicity due to excessive interaction with biomolecules .

Transport and Distribution

The transport mechanisms for this compound involve specific transporters that facilitate its uptake into cells. Once inside, its distribution across cellular compartments influences its biological activity. For instance, localization in mitochondria can affect energy metabolism, while presence in lysosomes can impact autophagy processes .

Propiedades

IUPAC Name |

methyl 2-propan-2-yl-1,3-thiazolidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2S/c1-5(2)7-9-6(4-12-7)8(10)11-3/h5-7,9H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFAMQEIRUQNGKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1NC(CS1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.